molecular formula C7H5IN2O B13666689 3-Iodoimidazo[1,2-a]pyridin-6-ol

3-Iodoimidazo[1,2-a]pyridin-6-ol

Cat. No.: B13666689
M. Wt: 260.03 g/mol
InChI Key: AVMFBQADVYMRKN-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridin-6-ol: is a heterocyclic organic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoimidazo[1,2-a]pyridin-6-ol typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation of the corresponding precursor using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or reduction to form an alkane.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.

Major Products

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Coupling: Biaryl or alkyne-linked products.

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyridin-6-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases or other enzymes.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-6-ol depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.

    Signal Modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in signal transduction.

    Chemical Reactivity: Its reactivity towards nucleophiles or electrophiles can be exploited in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridin-6-ol: Similar structure but with a bromine atom instead of iodine.

    3-Chloroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a chlorine atom instead of iodine.

    3-Fluoroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

    Iodine Atom: The presence of the iodine atom at the 3-position makes 3-Iodoimidazo[1,2-a]pyridin-6-ol more reactive in certain substitution and coupling reactions compared to its halogenated analogs.

    Hydroxyl Group: The hydroxyl group at the 6-position provides additional sites for chemical modification and enhances its solubility in polar solvents.

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMFBQADVYMRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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